N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
Description
N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide (CAS: 1396766-58-7) is a sulfonamide derivative featuring a 2,3-dihydrobenzo[b][1,4]dioxine core substituted at the 6-position with a sulfonamide group. The compound’s structure includes a cyclopropyl ring, a hydroxyl group, and a thiophen-2-yl moiety attached to the ethylamine linker (SMILES: O=S(=O)(NCC(O)(c1cccs1)C1CC1)c1ccc2c(c1)OCCO2). Its molecular formula is C₁₇H₁₉NO₅S₂, with a molecular weight of 381.5 g/mol .
The benzo[b][1,4]dioxine scaffold is a privileged structure in medicinal chemistry due to its metabolic stability and ability to engage in π-π stacking interactions.
Properties
IUPAC Name |
N-(2-cyclopropyl-2-hydroxy-2-thiophen-2-ylethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO5S2/c19-17(12-3-4-12,16-2-1-9-24-16)11-18-25(20,21)13-5-6-14-15(10-13)23-8-7-22-14/h1-2,5-6,9-10,12,18-19H,3-4,7-8,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPUZKDNNBMNEQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CNS(=O)(=O)C2=CC3=C(C=C2)OCCO3)(C4=CC=CS4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a complex organic compound with potential biological activities. Its unique structural features, including a cyclopropyl moiety and thiophene ring, suggest interactions with various biological targets. This article reviews the biological activity of this compound based on available research findings and case studies.
Chemical Structure and Properties
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Chemical Formula | C18H21NO4S |
| Molecular Weight | 347.43 g/mol |
| IUPAC Name | N-[(2S)-2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl]-2,6-dimethoxybenzamide |
| SMILES | COc1cccc(OC)c1C(=O)NCC(O)(C2CC2)c3cccs3 |
| InChIKey | VAUADRPCBRZUIG-GOSISDBHSA-N |
The presence of various functional groups indicates potential for diverse chemical reactivity and biological activity.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, particularly in the fields of pharmacology and medicinal chemistry. Key areas of interest include:
- Antitumor Activity : Similar compounds have shown significant antitumor properties through mechanisms such as alkylation and carbamoylation. For instance, studies on related sulfonamide derivatives have demonstrated enhanced antitumor efficacy against various cancer cell lines due to their ability to form reactive intermediates that interact with DNA .
- Antimicrobial Properties : The structural components of the compound suggest potential antimicrobial activity. Compounds with similar thiophene and sulfonamide structures have been reported to exhibit inhibitory effects against a range of pathogens, including bacteria and fungi .
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For example, sulfonamides are known to inhibit dihydropteroate synthase, a key enzyme in bacterial folate synthesis .
Case Studies and Research Findings
Several studies have explored the biological implications of compounds structurally related to this compound:
- Antitumor Studies : A study comparing the antitumor efficacy of various sulfonamide derivatives found that certain modifications significantly enhanced their activity against L1210 leukemia cells. The presence of both cyclopropyl and thiophene rings was correlated with increased potency .
- Antimicrobial Activity : Research into similar compounds indicated that those containing methoxy and sulfonyl groups showed promising antifungal activity against strains like Fusarium oxysporum, with minimum inhibitory concentrations (MICs) significantly lower than traditional antifungal agents .
Structure-Activity Relationship (SAR)
The structure-activity relationship plays a crucial role in understanding how modifications to the chemical structure influence biological activity. Key observations include:
- The presence of the cyclopropyl group enhances lipophilicity, potentially improving membrane permeability.
- The thiophene ring contributes to electron delocalization, which may enhance interaction with biological targets.
- The sulfonamide moiety is critical for biological activity, particularly in enzyme inhibition related to bacterial growth.
Comparison with Similar Compounds
Lipophilicity and Solubility
- The hydroxyl group in the target compound enhances water solubility (logP estimated <3.5) relative to the dimethylamino derivative (CAS 946304-09-2, logP ~2.8), which relies on protonation for solubility .
Q & A
Q. What are the recommended synthetic pathways and purification methods for this compound?
Methodological Answer: The synthesis of this sulfonamide derivative typically involves a multi-step nucleophilic substitution reaction. First, the benzo[b][1,4]dioxine-6-sulfonyl chloride intermediate is prepared via chlorosulfonation of 2,3-dihydrobenzo[b][1,4]dioxine. This intermediate is then reacted with the amine group of 2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethylamine under anhydrous conditions (e.g., DCM or THF, with a base like triethylamine). Post-synthesis, purification is critical due to potential byproducts. Column chromatography (silica gel, gradient elution with hexane/ethyl acetate) followed by recrystallization (using ethanol/water) yields high-purity product. Characterization should include H/C NMR, IR (to confirm sulfonamide C=O and S=O stretches), and HRMS .
Q. How can solubility and stability be optimized for in vitro assays?
Methodological Answer: Solubility screening in polar (DMSO, methanol) and non-polar solvents (THF, chloroform) is essential. For aqueous buffers, use co-solvents like DMSO (≤1% v/v) to avoid precipitation. Stability studies under varying pH (2–10) and temperatures (4°C, 25°C, 37°C) should employ HPLC-UV monitoring. For hydrolytically sensitive groups (e.g., cyclopropane or sulfonamide), lyophilization in phosphate-buffered saline (PBS) at pH 7.4 is recommended for long-term storage .
Q. What spectroscopic techniques are most reliable for structural confirmation?
Methodological Answer:
- NMR : H NMR detects cyclopropane protons (δ 0.5–1.5 ppm), thiophene aromatic protons (δ 6.5–7.5 ppm), and hydroxyl protons (broad singlet, δ 1–5 ppm). C NMR confirms sulfonamide (C-SO-N) and dioxane ring carbons.
- IR : Key peaks include sulfonamide S=O asymmetric/symmetric stretches (1360 cm and 1170 cm) and hydroxyl O-H stretch (3200–3600 cm).
- Mass Spectrometry : HRMS (ESI+) confirms the molecular ion [M+H] and fragments corresponding to cyclopropane-thiophene cleavage .
Advanced Research Questions
Q. How can mechanistic studies elucidate the compound’s biological activity?
Methodological Answer: To probe mechanisms, use docking studies (e.g., AutoDock Vina) targeting receptors with sulfonamide-binding domains (e.g., carbonic anhydrase). Pair this with SAR analysis by synthesizing analogs (e.g., replacing cyclopropane with cyclohexane) and testing inhibitory activity. Validate hypotheses via knockout cell models (CRISPR/Cas9) to assess target dependency. For example, if the compound inhibits enzyme X, measure substrate accumulation in wild-type vs. enzyme X-null cells .
Q. What experimental designs are robust for assessing environmental fate?
Methodological Answer: Adopt a split-plot design (as in agricultural chemistry studies ):
- Lab-scale : Test abiotic degradation (hydrolysis, photolysis) under controlled pH/UV conditions.
- Field-scale : Use soil columns to measure leaching potential and bioaccumulation in model organisms (e.g., Eisenia fetida).
- Data Integration : Apply fugacity modeling (e.g., EQC model) to predict compartmental distribution (water, soil, air) based on logP and Henry’s law constants .
Q. How to resolve contradictions in activity data across studies?
Methodological Answer: Contradictions often arise from assay variability or impurity interference. Follow these steps:
Replicate Studies : Use standardized protocols (e.g., OECD guidelines for cytotoxicity).
Purity Verification : Re-analyze batches via HPLC (>98% purity) and ICP-MS (metal contaminants).
Assay Controls : Include positive/negative controls (e.g., known inhibitors) to calibrate response ranges.
Meta-Analysis : Apply statistical tools (e.g., random-effects models) to harmonize data from disparate sources .
Q. What computational methods predict metabolic pathways and toxicity?
Methodological Answer: Use in silico tools like SwissADME for Phase I/II metabolism prediction (e.g., hydroxylation at cyclopropane or sulfonamide hydrolysis). For toxicity, employ DEREK Nexus to flag structural alerts (e.g., thiophene-related hepatotoxicity). Validate with microsomal assays (human liver microsomes + NADPH) and LC-MS/MS metabolite identification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
